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  • Product: Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate
  • CAS: 19611-52-0

Core Science & Biosynthesis

Foundational

dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate physical and chemical properties

An In-Depth Technical Guide to Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate: Properties, Synthesis, and Characterization Abstract This technical guide provides a comprehensive analysis of dimethyl 1-methyl-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive analysis of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate, a polysubstituted N-methylated pyrrole derivative. While specific experimental data for this exact compound is sparse in publicly accessible literature, this document synthesizes information from closely related analogues and foundational principles of organic chemistry to construct a detailed predictive profile. The guide covers molecular identification, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and a thorough protocol for analytical characterization. It is intended for researchers in medicinal chemistry, drug development, and materials science who require a robust understanding of this class of heterocyclic compounds.

Molecular Identity and Structure

Compound Identification

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a highly functionalized aromatic heterocycle. Due to its specific substitution pattern, a dedicated CAS Registry Number is not readily found in major chemical databases. However, its identity is unambiguously defined by its structure.

IdentifierValue
IUPAC Name dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Canonical SMILES COC(=O)C1=C(C(=O)OC)C(=CN1C)C2=CC=CC=C2
InChI Key (Predicted) ZJCDHCSFZMDHRE-UHFFFAOYSA-N
Structural Elucidation

The core of the molecule is a five-membered aromatic pyrrole ring. The substitution pattern is as follows:

  • N1-Position: A methyl group, which differentiates it from many analogous 1H-pyrroles. This substitution prevents N-H tautomerism and eliminates its hydrogen-bond-donating capability.

  • C2-Position: A phenyl group, which introduces significant steric bulk and electronic effects through conjugation.

  • C3 & C4-Positions: Two methoxycarbonyl (-COOCH₃) groups. These are strong electron-withdrawing groups that significantly influence the reactivity of the pyrrole ring.

  • C5-Position: An unsubstituted hydrogen atom, which represents the most likely site for electrophilic attack.

The presence of the ester groups and the N-methyl substituent makes the molecule relatively nonpolar. The phenyl group is expected to have a non-coplanar orientation with the pyrrole ring due to steric hindrance from the adjacent N-methyl and C3-ester groups.

Physicochemical Properties

Direct experimental values for this compound are not widely published. The following properties are estimated based on trends observed in similar polysubstituted pyrrole esters, such as dimethyl 2-phenyl-1H-pyrrole-3,4-dicarboxylate and various N-alkylated derivatives.[1][2]

PropertyPredicted Value / ObservationRationale / Comparative Insight
Appearance White to off-white crystalline solidHighly substituted, planar aromatic systems tend to pack well into crystal lattices.
Melting Point Not available (n/a)Expected to be a distinct melting point, likely >100 °C, similar to other solid pyrrole dicarboxylates.
Boiling Point n/aHigh boiling point expected due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), esters (EtOAc), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols. Insoluble in water.The ester functionalities provide some polarity, but the overall hydrocarbon character (phenyl, methyl groups) dominates, favoring organic solvents.[1]
Stability Stable under standard laboratory conditions. Sensitive to strong acids/bases.Pyrrole rings are generally stable, but the ester groups are susceptible to hydrolysis under strong acidic or basic conditions.

Synthesis and Mechanism

The synthesis of polysubstituted pyrroles is a well-developed field, with multicomponent reactions (MCRs) offering an efficient route.[3] A plausible and convergent synthesis for the target molecule can be achieved via a copper-catalyzed three-component reaction.[4]

Proposed Synthetic Workflow

This approach involves the one-pot condensation of an aldehyde, an amine, and a β-nitroalkene precursor, which can be adapted for our target using benzaldehyde, methylamine, and a suitable dicarbonyl compound. A more direct route would involve the reaction of an amine with an activated alkyne and an α-keto compound.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification benzaldehyde Benzaldehyde reaction One-Pot Reaction (e.g., Domino Annulation) Solvent: Toluene or Acetonitrile Reflux benzaldehyde->reaction methylamine Methylamine methylamine->reaction dmad Dimethyl Acetylenedicarboxylate (DMAD) dmad->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup drying Dry over Na₂SO₄ & Concentrate workup->drying column Silica Gel Column Chromatography (Hexane/EtOAc gradient) drying->column product Final Product: Dimethyl 1-methyl-2-phenyl- 1H-pyrrole-3,4-dicarboxylate column->product

Caption: Proposed workflow for the synthesis and purification of the target pyrrole.

Synthetic Protocol
  • Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous acetonitrile (0.2 M), add methylamine (1.1 eq, as a solution in THF or generated in situ) at room temperature under an inert atmosphere (N₂).

  • Execution: Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). The causal basis for this choice is that domino reactions involving these components often require thermal activation to drive the cyclization and subsequent aromatization steps.[5]

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product. The protocol is self-validating through TLC monitoring and final characterization.

Spectroscopic and Chromatographic Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow Diagram

G cluster_input Input cluster_primary Primary Confirmation cluster_secondary Secondary Analysis cluster_output Output start Purified Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ms Mass Spectrometry (HRMS-ESI) start->ms ir IR Spectroscopy start->ir hplc Purity Check (HPLC) start->hplc end Confirmed Structure & Purity >95% nmr->end ms->end

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Predicted Spectroscopic Data

The following spectral data are predicted based on extensive data from analogous structures.[6][7][8][9][10]

TechniquePredicted Signals and Interpretation
¹H NMR δ 7.45 - 7.35 (m, 5H): Phenyl group protons. δ 7.20 (s, 1H): C5-H proton of the pyrrole ring. Its singlet nature confirms the substitution pattern. δ 3.85 (s, 3H): One of the two ester -OCH₃ groups. δ 3.70 (s, 3H): The second ester -OCH₃ group. They are diastereotopic and expected to have slightly different chemical shifts. δ 3.60 (s, 3H): N-CH₃ protons. This signal is characteristic of an N-alkylated pyrrole.
¹³C NMR δ 165.5, 164.8: Two C=O carbons from the ester groups. δ 135.0 - 128.0: Phenyl group carbons. δ 132.0, 128.0, 125.0, 115.0: Pyrrole ring carbons (approximate shifts). The exact assignment requires 2D NMR. δ 52.5, 52.0: Two -OCH₃ carbons. δ 34.0: N-CH₃ carbon.
IR (KBr) ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch (methyl groups). ~1725 cm⁻¹ & ~1700 cm⁻¹: Strong C=O stretches from the two non-equivalent ester groups. ~1600 cm⁻¹: Aromatic C=C stretch (phenyl ring). ~1250 cm⁻¹: Strong C-O stretch (ester).
HRMS (ESI+) [M+H]⁺ calculated for C₁₅H₁₆NO₄⁺: 274.1074. [M+Na]⁺ calculated for C₁₅H₁₅NNaO₄⁺: 296.0893. Key Fragmentation: Loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) radicals.

Chemical Reactivity and Potential Applications

Reactivity of the Pyrrole Core

Pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution.[11] However, in this molecule, four out of five positions on the ring are substituted.

  • Electrophilic Attack: The C5 position is the only unsubstituted carbon and is the primary site for reactions like halogenation, nitration, or Friedel-Crafts acylation, should the reaction conditions overcome the deactivating effect of the C3 and C4 ester groups.

  • Steric Hindrance: The bulky phenyl group at C2 and the N-methyl group provide significant steric shielding, which may modulate the reactivity at the C5 position.

Reactions of the Ester Groups

The dimethyl ester functionalities are versatile handles for further chemical modification:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup will yield the corresponding 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid. This diacid is a valuable building block for polymers or metal-organic frameworks.

  • Amidation: The esters can be converted to amides via direct reaction with amines at elevated temperatures or through activation to an acid chloride followed by amine addition. This allows for the introduction of diverse functional groups and the construction of libraries for biological screening.

Potential Applications

Polysubstituted pyrroles are considered "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[12][13]

  • Drug Discovery: The scaffold of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can serve as a starting point for developing inhibitors of enzymes or protein-protein interactions. The ester groups can be modified to tune solubility and introduce pharmacophores.

  • Materials Science: The rigid, planar, and electron-rich nature of the pyrrole core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), after suitable functionalization.[14]

Conclusion

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a synthetically accessible and highly functionalized heterocyclic compound. While it remains a relatively uncharacterized molecule, its structure suggests significant potential as a versatile building block in both medicinal chemistry and materials science. This guide provides a robust, predictive framework for its synthesis, characterization, and reactivity, enabling researchers to confidently incorporate this compound into their research and development programs.

References

  • EvitaChem. 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-1,5-diphenyl-, dimethyl ester.
  • AWS. III Spectroscopic Data.
  • ACS Publications. Domino Reaction for the Synthesis of Polysubstituted Pyrroles and Lamellarin R. The Journal of Organic Chemistry. 2020.
  • ACS Publications. Tunable Synthesis of Polysubstituted Pyrroles via Silver-Catalyzed (3 + 2) Cycloaddition of α,β-Unsaturated Nitroketones with Isocyanides. The Journal of Organic Chemistry. 2025.
  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily....
  • Chemical Synthesis Database. dimethyl 2-phenyl-1H-pyrrole-3,4-dicarboxylate.
  • Organic Chemistry Portal. Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. 2018.
  • RSC Publishing. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry.
  • Bentham Science. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. 2025.
  • Ingenta Connect. An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. Current Indian Science. 2025.
  • ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC. 2000.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010.
  • NSF PAR. Synthesis of 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyr- role-1,4-dione: A diketopyrrolopyrrole scaffold for the formation of alkenyl-diketopyrrolopyrrole compounds.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate as a Strategic Precursor in Heterocyclic Synthesis

Introduction: The Versatility of the Pyrrole Scaffold The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Pyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in a wide range of chemical transformations make it an invaluable synthon. Within this class, polysubstituted pyrroles, such as dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate, serve as exceptionally versatile platforms for the construction of complex, fused heterocyclic systems. The strategically placed ester functionalities at the C3 and C4 positions act as electrophilic handles, enabling a rich portfolio of cyclization and functionalization reactions.

This guide provides an in-depth exploration of the synthetic utility of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate. We will delve into its primary synthesis and subsequent transformations into more complex heterocyclic architectures, supported by mechanistic insights, detailed protocols, and comparative data.

Part 1: Synthesis of the Core Synthon

The most common and efficient routes to polysubstituted pyrroles involve multicomponent reactions, which offer high atom economy and procedural simplicity.[3][4] The title compound is typically prepared via a one-pot condensation of an amine, a 1,3-dicarbonyl compound, and an activated alkyne.

Protocol 1: One-Pot Synthesis of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

This protocol details a well-established three-component reaction for the synthesis of the title pyrrole derivative. The reaction proceeds through an initial Michael addition of the enamine (formed from methylamine and ethyl benzoylacetate) to dimethyl acetylenedicarboxylate (DMAD), followed by intramolecular cyclization and dehydration.

Reaction Scheme: (Ethyl Benzoylacetate + Methylamine + Dimethyl Acetylenedicarboxylate → Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate)

Materials and Reagents:

  • Ethyl benzoylacetate (1.0 eq)

  • Methylamine (40% solution in water, 1.2 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 eq)

  • Ethanol, anhydrous

  • Acetic acid, glacial

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1.0 eq) in 100 mL of anhydrous ethanol.

  • Slowly add methylamine solution (1.2 eq) to the flask at room temperature. Stir the mixture for 30 minutes. An intermediate enamine is formed in situ.

  • To this mixture, add dimethyl acetylenedicarboxylate (1.1 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, add 5 mL of glacial acetic acid to catalyze the cyclization.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume to approximately 20 mL under reduced pressure.

  • Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield pure dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate as a white or pale yellow crystalline solid.

  • Dry the product under vacuum. Expected yield: 75-85%.

Characterization Data (Expected):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.50 (m, 5H, Ar-H), 3.85 (s, 3H, N-CH₃), 3.78 (s, 3H, OCH₃), 3.65 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 164.5, 135.2, 131.8, 129.0, 128.5, 127.8, 122.5, 118.0, 52.0, 51.5, 34.0.

Part 2: Applications in Fused Heterocyclic Synthesis

The true synthetic power of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate lies in its ability to serve as a scaffold for building fused polycyclic systems. The adjacent ester groups are perfectly positioned for cyclocondensation reactions with binucleophiles.

Synthesis of Pyrrolo[3,4-d]pyridazinediones

Reaction with hydrazine hydrate provides a direct route to the pyrrolo[3,4-d]pyridazine core, a scaffold of interest in medicinal chemistry for its potential biological activities.[5]

G cluster_workflow Workflow: Pyrrole to Pyrrolopyridazinedione Pyrrole Dimethyl 1-methyl-2-phenyl- 1H-pyrrole-3,4-dicarboxylate Product 2-methyl-4-phenyl-2,6-dihydro- 5H-pyrrolo[3,4-d]pyridazine-5,7-dione Pyrrole->Product Cyclocondensation (Reflux in EtOH) Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Product

Caption: Synthesis of a Fused Pyridazine Ring System.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen atom onto one ester carbonyl, forming a hydrazide intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining ester carbonyl, leading to the elimination of two molecules of methanol and formation of the stable, fused heterocyclic system.

Protocol 2: Synthesis of 2-methyl-4-phenyl-2,6-dihydro-5H-pyrrolo[3,4-d]pyridazine-5,7-dione

Materials and Reagents:

  • Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol, absolute

Procedure:

  • Suspend the starting pyrrole diester (1.0 eq) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the suspension.

  • Heat the mixture to reflux for 8-12 hours. The suspension will gradually dissolve and a new precipitate may form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 15 mL) and then with diethyl ether (20 mL).

  • Dry the product in a vacuum oven at 60°C. The product is often pure enough for subsequent steps, but can be recrystallized from acetic acid if necessary.

  • Expected yield: >90%.

ReactantProductConditionsYield (%)Reference
Hydrazine HydratePyrrolo[3,4-d]pyridazinedioneEtOH, Reflux>90Adapted from[5]
EthylenediaminePyrrolo[3,4-d]diazepinedioneEtOH, Reflux~85General Procedure
PhenylhydrazineN-Phenyl-pyrrolo[3,4-d]pyridazinedioneAcetic Acid, Reflux~80General Procedure

Table 1: Representative Cyclocondensation Reactions.

Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-diones (Pyrroledicarboximides)

A key transformation of the diester is its conversion to the corresponding dicarboxylic acid via hydrolysis, followed by cyclization with a primary amine in the presence of a dehydrating agent to form a pyrroledicarboximide. These imides are important scaffolds in the development of anti-inflammatory and CNS-active agents.[6][7]

G Diester Pyrrole Diester Step1 Step 1: Hydrolysis (NaOH, H₂O/MeOH, Reflux) Diester->Step1 Diacid Pyrrole-3,4-dicarboxylic Acid Step1->Diacid Step2 Step 2: Imide Formation (Primary Amine R-NH₂, Acetic Anhydride, Heat) Diacid->Step2 Imide N-Substituted Pyrrolo[3,4-c]pyrrole-1,3-dione Step2->Imide

Sources

Application

Application Note: Regioselective Electrophilic Functionalization of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The functionalization of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyrroles is a critical workflow in the development of pharmaceuticals, organic materials, and complex natural product syntheses[1]. Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a sterically encumbered, tetrasubstituted heterocyclic scaffold. Because positions 1 (N-methyl), 2 (phenyl), 3 (methoxycarbonyl), and 4 (methoxycarbonyl) are blocked, the molecule presents a singular, highly predictable site for Electrophilic Aromatic Substitution (EAS): the C-5 position [2].

The Push-Pull Electronic Dynamics

As a Senior Application Scientist, it is vital to understand the causality behind the reactivity of this specific scaffold before executing the protocols:

  • The "Pull" (Deactivation): The two methoxycarbonyl groups at C-3 and C-4 are strong electron-withdrawing groups (EWGs). They deplete electron density from the π -system, significantly raising the activation energy required for an electrophile to attack compared to an unsubstituted pyrrole.

  • The "Push" (Activation): Pyrroles are inherently π -excessive. The nitrogen lone pair, enhanced by the positive inductive (+I) effect of the N-methyl group, strongly donates electron density into the ring. Furthermore, the α -position (C-5) is kinetically favored because the resulting Wheland intermediate ( σ -complex) is stabilized by three resonance structures, directly involving the nitrogen atom[3].

Reaction Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways for the C-5 functionalization of the pyrrole scaffold, detailing the specific electrophiles generated in situ.

G cluster_reactions Electrophilic Aromatic Substitution (C-5) SM Dimethyl 1-methyl-2-phenyl- 1H-pyrrole-3,4-dicarboxylate (Tetrasubstituted Pyrrole) Rxn1 Halogenation Reagent: NBS SM->Rxn1 Electrophile: Br⁺ Rxn2 Formylation Reagent: POCl3 / DMF SM->Rxn2 Electrophile: [Me2N=CHCl]⁺ Rxn3 Acylation Reagent: AcCl / SnCl4 SM->Rxn3 Electrophile: [CH3C=O]⁺ Prod1 Dimethyl 5-bromo-1-methyl- 2-phenyl-1H-pyrrole- 3,4-dicarboxylate Rxn1->Prod1 Prod2 Dimethyl 5-formyl-1-methyl- 2-phenyl-1H-pyrrole- 3,4-dicarboxylate Rxn2->Prod2 Prod3 Dimethyl 5-acetyl-1-methyl- 2-phenyl-1H-pyrrole- 3,4-dicarboxylate Rxn3->Prod3

Figure 1: Divergent C-5 electrophilic functionalization pathways of the tetrasubstituted pyrrole scaffold.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for the three primary electrophilic substitutions at the C-5 position.

Reaction TypeReagents & CatalystActive ElectrophileTemp / TimeExpected YieldAnalytical Marker (¹H NMR)
Bromination NBS, THF Br+ 0 °C to RT / 2 h85 - 92%Loss of C5-H singlet (~6.7 ppm)
Formylation POCl₃, DMF, DCE [Me2​N=CHCl]+ 80 °C / 4 h75 - 82%Appearance of CHO singlet (~9.8 ppm)
Acylation AcCl, SnCl₄, DCM [CH3​C=O]+ 0 °C to RT / 3 h78 - 85%Appearance of Acetyl singlet (~2.4 ppm)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly stated to ensure reproducibility and scientific integrity.

Protocol A: Regioselective C-5 Bromination

Bromination of electron-rich heterocycles can lead to over-oxidation or polymerization if harsh reagents like elemental bromine ( Br2​ ) are used. N-Bromosuccinimide (NBS) is selected because it provides a controlled, low steady-state concentration of Br+ , ensuring clean conversion[5].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: Lowering the temperature suppresses radical side-reactions and prevents poly-bromination.

  • Reagent Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes while stirring vigorously.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted electrophilic bromine. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium ion. Because the C-3/C-4 diesters deactivate the pyrrole, elevated temperatures are required to drive the nucleophilic attack of the C-5 position onto the bulky Vilsmeier reagent[4].

  • Reagent Generation: In a dry 50 mL flask under argon, add anhydrous DMF (3.0 mmol) and cool to 0 °C. Dropwise, add Phosphorus oxychloride ( POCl3​ , 1.5 mmol). Stir for 15 minutes to allow the Vilsmeier reagent (chloroiminium salt) to fully form.

  • Substrate Addition: Dissolve the pyrrole substrate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL) and add it dropwise to the Vilsmeier complex.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Causality: The thermal energy is necessary to overcome the deactivating pull of the adjacent methoxycarbonyl group at C-4.

  • Hydrolysis: Cool the mixture to room temperature. Slowly pour the mixture into a vigorously stirred solution of saturated aqueous Sodium Acetate ( NaOAc , 20 mL). Causality: NaOAc acts as a mild buffer to hydrolyze the iminium intermediate into the final aldehyde without causing acid-catalyzed degradation of the pyrrole core.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL), dry over MgSO4​ , and purify via flash chromatography.

Protocol C: Friedel-Crafts Acylation

While Aluminum chloride ( AlCl3​ ) is the standard Lewis acid for Friedel-Crafts reactions, it is too harsh for highly functionalized pyrroles and can coordinate irreversibly with the ester oxygens. Tin(IV) chloride ( SnCl4​ ) is utilized as a milder alternative that facilitates the generation of the acylium ion without degrading the substrate.

  • Preparation: In a flame-dried flask under argon, dissolve the pyrrole substrate (1.0 mmol) and Acetyl chloride (1.2 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Catalyst Addition: Add SnCl4​ (1.2 mmol, 1.0 M in DCM) dropwise via syringe. Causality: Dropwise addition controls the exothermic generation of the acylium ion, preventing localized hot spots.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2.5 hours.

  • Quenching: Carefully quench by pouring the mixture into ice-cold 1M HCl (15 mL) to break the Tin-complexes.

  • Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), wash combined organics with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

References

  • Product Class 13: 1H-Pyrroles Source: Thieme-Connect URL
  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines)
  • 1,2-Diarylpyrroles as potent and selective inhibitors of cyclooxygenase-2 Source: PubMed - NIH URL
  • The application of vinylogous iminium salt derivatives to efficient formal syntheses of marine alkaloids Source: PMC - NIH URL
  • A review article on biological importance of pyrrole Source: World Journal of Pharmaceutical Research URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Welcome to the Technical Support Center for Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (CAS: 19611-52-0) [1]. This guide is designed for researchers, medicinal chemists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (CAS: 19611-52-0) [1]. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility, purification, or formulation bottlenecks with this specific functionalized heterocycle.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate presents a classic "brick-dust" physicochemical profile due to the following structural features:

  • Loss of Hydrogen Bond Donors: Unlike standard 1H-pyrroles, the N-methylation at position 1 eliminates the primary hydrogen-bond donor. This drastically increases the compound's hydrophobicity and prevents solvation in protic aqueous media.

  • High Crystal Lattice Energy: The planar conjugated system (the pyrrole core coupled with the 2-phenyl ring) promotes strong π−π stacking in the solid state.

  • Dipole Localization: The two methyl ester groups at the 3 and 4 positions act as strong hydrogen-bond acceptors [2].

The Result: The compound exhibits poor solubility in both highly polar protic solvents (water) and non-polar aliphatic solvents (hexanes/heptane). However, it demonstrates excellent solubility in polar aprotic solvents (DCM, DMSO, DMF) that can disrupt the crystal lattice by solvating the localized ester dipoles without requiring hydrogen bond donation [2].

Quantitative Solubility Data Summary
Solvent CategorySpecific SolventSolubility ProfileRecommended Use
Aqueous / Protic Water / PBSInsoluble (< 0.1 mg/mL)Avoid direct dissolution.
Aliphatic Non-Polar Hexanes, HeptanePoor (< 5 mg/mL)Use only as an anti-solvent for crystallization.
Moderately Polar Diethyl Ether, Cold EtOHModerate (10 - 20 mg/mL)Good for trituration or washing crystals.
Polar Aprotic Dichloromethane (DCM)High (> 100 mg/mL) Ideal for extraction and chromatography loading.
Highly Polar Aprotic DMSO, DMFHigh (> 100 mg/mL) Optimal for biological assay stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates on the silica column during flash chromatography when using a Hexane/Ethyl Acetate gradient. How do I prevent this?

Cause: As the concentration of the compound increases in the mobile phase, the high proportion of hexane (a non-polar aliphatic solvent) fails to solvate the polar dicarboxylate groups, causing the compound to rapidly crystallize out of solution and block the column frit. Solution: You must abandon liquid-loading in hexane mixtures. Instead, utilize a solid-phase dry-loading technique (see Protocol A) or switch your solvent system to a Dichloromethane/Methanol (DCM/MeOH) gradient, where the compound maintains high solubility throughout the separation process.

Q2: I am trying to run an in vitro cell assay, but the compound crashes out as a cloudy suspension when added to the aqueous buffer. What is the best formulation strategy?

Cause: The high LogP and lack of hydrogen-bond donors cause immediate hydrophobic aggregation in water. Solution: Never add the dry powder directly to aqueous media. Prepare a highly concentrated stock in 100% DMSO, and use a step-down dilution strategy utilizing a co-solvent or surfactant (like PEG400 or Tween-80) to create a stable microemulsion before final introduction to the assay media (see Protocol B).

Q3: What is the optimal solvent system for recrystallizing this specific pyrrole derivative?

Cause: Single-solvent recrystallization often fails because the compound either "oils out" in moderately polar solvents or refuses to dissolve. Solution: Use a binary solvent system. Dissolve the compound in a minimum amount of hot Ethyl Acetate (solvating agent), and slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature to yield high-purity, colorless crystals.

Experimental Workflows & Protocols

Protocol A: Dry-Loading for Flash Chromatography

This method prevents on-column precipitation by pre-adsorbing the compound onto a solid matrix.

  • Dissolution: Dissolve the crude dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate in a minimum volume of pure Dichloromethane (DCM) in a round-bottom flask.

  • Adsorption: Add dry silica gel (or Celite) to the flask. The mass of the silica should be approximately 2 to 3 times the mass of your crude compound.

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the DCM under reduced pressure until a free-flowing powder is obtained. Caution: Ensure the powder is completely dry; residual DCM will ruin the initial band shape.

  • Loading: Pack your column with the desired mobile phase (e.g., 90:10 Hexane:EtOAc). Carefully pour the dry-loaded powder evenly onto the top of the column frit.

  • Elution: Proceed with your gradient. The compound will elute smoothly as the polarity increases, without localized precipitation.

G Start Compound Precipitates on Silica Column Check Evaluate Solvent System Start->Check Opt1 Switch to DCM/MeOH (Highly Soluble) Check->Opt1 Opt2 Perform Dry-Loading on Celite/Silica Check->Opt2 Elute Elute without Crystallization Opt1->Elute Opt2->Elute

Workflow for resolving silica column precipitation of pyrrole-3,4-dicarboxylates.

Protocol B: Preparation of Stable DMSO Stock Solutions for Bioassays

This step-down method prevents the "brick-dust" effect in cellular assays.

  • Primary Stock: Weigh the pure compound and dissolve it in 100% sterile, anhydrous DMSO to create a 50 mM stock solution. Vortex until completely clear. Note: Store this stock at -20°C in aliquots to prevent freeze-thaw degradation.

  • Intermediate Dilution: Create a 10X intermediate stock by diluting the primary DMSO stock into a co-solvent mixture (e.g., 40% PEG400 / 10% Tween-80 / 50% PBS). Add the DMSO stock dropwise while vortexing vigorously to prevent localized high concentrations of water.

  • Final Assay Media: Dilute the intermediate stock 1:10 into your final pre-warmed (37°C) cell culture media. This ensures the final DMSO concentration remains ≤ 0.5%, which is generally non-toxic to most cell lines, while keeping the pyrrole derivative in a stable micro-suspension.

G Solid Dry Powder (CAS 19611-52-0) DMSO 10-50 mM Stock (100% DMSO) Solid->DMSO Dissolve Intermediate Intermediate Stock (DMSO + PEG400) DMSO->Intermediate Co-solvent Media Aqueous Assay Media (<1% Final DMSO) Intermediate->Media Dropwise

Step-down dilution strategy for aqueous bioassay formulation.

References

  • ChemRxiv. "Multicomponent Cyclopolymerization of Alkynes, Isocyanides and Isocyanates Toward Heterocyclic Polymers" (Discussion on the solubility of pyrrole-3,4-dicarboxylate derivatives in DCM, THF, and DMSO). ChemRxiv. Available at:[Link]

Optimization

Technical Support Center: A Guide to the Storage and Stability of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Welcome to the technical support guide for ensuring the long-term stability and purity of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate. This document provides researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the long-term stability and purity of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting protocols to prevent compound degradation during storage. Maintaining the integrity of this highly functionalized pyrrole derivative is critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs): Understanding Compound Stability

This section addresses the fundamental chemical vulnerabilities of dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate.

Q1: What are the primary chemical liabilities of this compound during storage?

A1: The molecule possesses two primary sites susceptible to degradation: the dimethyl ester functional groups and the electron-rich N-methylpyrrole ring. Consequently, the main degradation pathways are hydrolysis, oxidation, and photodegradation.

Q2: Which environmental factors pose the greatest risk to the compound's stability?

A2: The stability of this compound is significantly compromised by exposure to:

  • Moisture: Accelerates the hydrolysis of the ester groups.[1][2][3]

  • Oxygen: Promotes oxidation of the pyrrole ring.

  • Light: Pyrrole moieties are often photolabile and can undergo photodegradation, including photooxidation or polymerization upon exposure to UV or even ambient light.[4][5][6][7]

  • Elevated Temperatures: Increases the rate of all chemical degradation reactions.[8][9][10]

  • Acidic or Basic Conditions: Strongly catalyze the hydrolysis of the ester functionalities.[4][11]

Q3: What are the likely products of degradation?

A3: The most common degradation products include the mono-hydrolyzed half-ester (1-methyl-2-phenyl-4-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid) and the fully hydrolyzed di-acid (1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylic acid). Oxidative and photodegradative processes can lead to more complex mixtures, often characterized by discoloration (yellowing or browning) due to the formation of polymeric or ring-opened species.[7][12]

Core Protocol: Optimal Storage and Handling

Adherence to this protocol is critical for maximizing the shelf-life and preserving the purity of your compound.

Recommended Long-Term Storage Workflow

start Receive Compound check_solid Is Compound Solid? start->check_solid prep_solid 1. Place in Amber Glass Vial with PTFE-lined Cap check_solid->prep_solid Yes dissolve Prepare Solution (Use Anhydrous Solvent) check_solid->dissolve No (Solution) purge 2. Purge with Inert Gas (Argon or Nitrogen) prep_solid->purge seal 3. Seal Tightly purge->seal paraflim 4. Wrap Cap with Parafilm® seal->paraflim storage 5. Store at ≤ -20°C in a Desiccator paraflim->storage use_immediately Use Immediately dissolve->use_immediately store_solution Short-Term Solution Storage: ≤ -20°C, Dark, Inert Atmosphere dissolve->store_solution

Caption: Recommended workflow for storing solid compound and solutions.

Step-by-Step Methodology for Solid Sample Storage
  • Select Appropriate Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap. The amber glass protects the compound from light, preventing photodegradation, while the PTFE liner provides a superior chemical barrier compared to other materials.

  • Establish an Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen for 15-30 seconds. This displacement of atmospheric oxygen is crucial to prevent the slow oxidation of the electron-rich pyrrole ring.

  • Ensure Airtight Seal: Tightly screw the cap onto the vial. To further protect against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

  • Control Temperature and Humidity: Place the sealed vial inside a secondary container (e.g., a small box or bag) and store it in a freezer at -20°C or below. For ultimate protection, this secondary container should be placed within a desiccator inside the freezer to create a moisture-free environment.

Handling of Solutions
  • Solvent Choice: Always use anhydrous-grade solvents (e.g., anhydrous DMSO, DMF, or Chloroform) for preparing stock solutions to minimize the risk of hydrolysis.[13]

  • Storage of Solutions: Stock solutions should be stored under the same conditions as the solid material: in amber vials, under an inert atmosphere, and at -20°C or below. Avoid repeated freeze-thaw cycles, which can introduce moisture through condensation. Prepare smaller aliquots for daily use to preserve the integrity of the main stock.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides solutions to common issues encountered by researchers.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color of solid (e.g., white to yellow/brown) Oxidation or Photodegradation: Exposure to air and/or light has likely caused degradation of the pyrrole ring.[7][14]1. Confirm purity using HPLC or ¹H-NMR. 2. If purity is compromised, the compound may require re-purification (e.g., recrystallization). 3. Review storage procedures to ensure an inert and dark environment.
Appearance of new peaks in HPLC/LC-MS Hydrolysis: The most common cause. A new peak corresponding to the loss of a methyl group (mono-acid, M-14) or two methyl groups (di-acid, M-28) may be observed.1. Confirm the mass of the new peak(s) via MS. 2. Prepare a fresh solution from a pure solid sample and re-analyze. 3. Ensure the use of anhydrous solvents and proper solution storage.
Poor solubility or precipitation in organic solvents Polymerization or Formation of Salt: Degradation can lead to the formation of less soluble species. If hydrolysis occurred in the presence of base, a salt may have formed.1. Attempt to re-dissolve a small amount with sonication. 2. Analyze the supernatant and any solid material separately to identify the species. 3. Discard the sample if significant degradation is confirmed.
Changes in ¹H-NMR spectrum (e.g., reduced integration of methyl ester singlets) Ester Hydrolysis: The signal corresponding to the -OCH₃ protons will decrease in intensity relative to other protons on the molecule. A new, broad signal may appear corresponding to a carboxylic acid proton (-COOH).1. Use anhydrous NMR solvents (e.g., CDCl₃, DMSO-d₆). 2. Re-run the analysis on a freshly prepared sample from a verified pure solid. 3. Quantify the level of impurity by comparing integrations to a known standard.

Analytical Verification Protocols

Regularly assessing compound purity is a cornerstone of reliable research.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is ideal for quantifying the parent compound and detecting polar degradation products like hydrolyzed acids.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: The parent compound will be a sharp, major peak. Hydrolyzed products will typically have shorter retention times due to increased polarity. Purity is determined by the area percentage of the main peak.

Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy

NMR is essential for confirming the compound's identity and detecting structural changes.

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][15]

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm Identity: Verify the expected chemical shifts and integrations for the aromatic, N-methyl, and two distinct O-methyl protons.

    • Detect Hydrolysis: Look for a decrease in the integration of the two O-methyl singlets (typically around 3.5-4.0 ppm) relative to the N-methyl or aromatic protons. The appearance of a very broad singlet, characteristic of a carboxylic acid proton, is a strong indicator of hydrolysis.

    • Detect Other Impurities: The absence of unexpected signals confirms high purity.[15]

Visualizing Degradation Pathways

The following diagram illustrates the primary environmental stressors and the resulting degradation products.

parent Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (Parent Compound) stress_h2o Moisture (H₂O) + Acid/Base parent->stress_h2o stress_o2 Oxygen (O₂) + Heat/Light parent->stress_o2 stress_light Light (hν) parent->stress_light prod_hydrolysis Mono- and Di-Carboxylic Acids (Hydrolysis Products) stress_h2o->prod_hydrolysis Hydrolysis prod_oxidation Ring-Opened/Oxidized Species (Oxidation Products) stress_o2->prod_oxidation Oxidation prod_photo Polymeric Materials / Other Products (Photodegradation Products) stress_light->prod_photo Photodegradation

Caption: Primary degradation pathways for the target compound.

References

  • Kunz, D. A. (n.d.). The hydrolysis of phosphate diesters in cyclohexane and acetone. PMC. [Link]

  • Gryka, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • McNeill, K., et al. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology, 53(19), 11243-11253. [Link]

  • Kumar, S., et al. (n.d.). Lewis Acid Mediated Selective Monohydrolysis of Geminal Diesters: Synthesis of Functionalized Malonic Acid Half Esters. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]

  • York, D. M., et al. (n.d.). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. PMC. [Link]

  • McNeill, K., et al. (n.d.). Photodegradation of fludioxonil and other pyrroles. [Link]

  • Niwayama, S. (2014). Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters. Journal of Synthetic Organic Chemistry, Japan, 72(11), 1284-1292. [Link]

  • McNeill, K., et al. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry Group, ETH Zurich. [Link]

  • CD Bioparticles (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Lai, M., et al. (2023). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Research Square. [Link]

  • Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, 17(1), 183. [Link]

  • Lai, M., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity, 21(2), e202301684. [Link]

  • Wikipedia (n.d.). Pyrrole. [Link]

  • Lewin, P. L., et al. (2016). A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. 2016 IEEE Electrical Insulation Conference (EIC). [Link]

  • Li, Y., et al. (2023). Assessment of the Purity of IMM-H014 and Its Related Substances for the Treatment of Metabolic-Associated Fatty Liver Disease Using Quantitative Nuclear Magnetic Resonance Spectroscopy. Molecules, 28(24), 8059. [Link]

  • Short, D. (n.d.). Hydrolytic stability of synthetic ester lubricants. ResearchGate. [Link]

  • Singh, P., et al. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances, 5(5), 2147-2165. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrrole-3,4-Dicarboxylate Scaffolds: Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate vs. Advanced Derivatives in Drug Discovery

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds. Among them, the pyrrole-3,4-dicarboxylate core stands out as a highly privileged structure in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds. Among them, the pyrrole-3,4-dicarboxylate core stands out as a highly privileged structure in medicinal chemistry. This guide provides an objective, data-driven comparison between the foundational building block dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (DMPPD) and its advanced, biologically active derivatives.

Designed for researchers and drug development professionals, this analysis synthesizes structural characteristics, mechanistic pathways, and self-validating experimental protocols to accelerate your next screening campaign.

Scaffold Significance: The Baseline vs. The Bioactive

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (DMPPD) serves primarily as a synthetic precursor[1]. Its relatively simple N-methyl and C2-phenyl substitutions provide a sterically accessible core, making it an ideal candidate for further derivatization into complex aza-heterocycles. However, DMPPD itself lacks the complex functionalization required for high-affinity target engagement.

When we compare DMPPD to advanced derivatives, we observe a dramatic shift from synthetic utility to potent biological activity:

  • TCCP (Bis(2-ethylhexyl) 1H-pyrrole-3,4-dicarboxylate): Isolated from natural sources, this derivative replaces the short dimethyl esters with bulky 2-ethylhexyl chains, drastically increasing lipophilicity and enabling it to penetrate tumor cell membranes to act as a potent anti-angiogenic agent[2].

  • Flavone-Pyrrole Hybrids (e.g., Compound 4c): By fusing the pyrrole-3,4-dicarboxylate core with a chromen-4-one (flavone) moiety, researchers have engineered molecules with profound cytotoxicity against human bladder cancer cell lines[3].

Mechanistic Pathways & Target Engagement

The true value of advanced pyrrole dicarboxylates lies in their ability to modulate specific intracellular signaling pathways.

For example, TCCP exerts its anti-cancer effects by directly targeting the Heat Shock Factor 1 (HSF-1) pathway. By inhibiting the phosphorylation and activation of HSF-1, TCCP downregulates the transcription of HSP90—a critical chaperone protein required for tumor survival. This upstream blockade subsequently suppresses the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), effectively starving the tumor of its blood supply[2].

Pathway A Pyrrole Dicarboxylate B HSF-1 Activation A->B Inhibits C HSP90 Expression B->C Downregulates D VEGF Accumulation B->D Suppresses E Tumor Angiogenesis C->E Decreases Burden D->E Inhibits Migration

Fig 1: Mechanistic pathway of HSF-1/HSP90 inhibition by advanced pyrrole dicarboxylates.

Alternatively, converting the dicarboxylate esters into N-substituted 3,4-pyrroledicarboximides shifts the molecule's affinity toward cyclooxygenase (COX) enzymes, yielding potent, selective COX-1/COX-2 anti-inflammatory agents[4].

Comparative Quantitative Data

To objectively evaluate these compounds, the table below summarizes their primary targets, functional potency, and primary applications based on recent experimental literature.

CompoundCore Scaffold VariationsPrimary Target / MechanismIC50 / PotencyKey Application
DMPPD Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylateN/A (Synthetic Precursor)N/ASynthesis of complex heterocycles
TCCP Bis(2-ethylhexyl) 1H-pyrrole-3,4-dicarboxylateHSF-1 / HSP90 DownregulationHigh (MDA-MB-231 cells)Anti-angiogenic / Breast Cancer
Compound 4c Diethyl 2,5-dimethyl-1-(4-oxo-2-phenylchromen-6-yl)...Cytotoxicity (Target undefined)2.97 µM (5637 cells)Bladder Cancer Therapeutics
Imide 2a N-Substituted 3,4-PyrroledicarboximideCOX-1 / COX-2 InhibitionModerate (COX-1 selective)Anti-inflammatory Agents

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of pyrrole-3,4-dicarboxylates.

Protocol A: Catalyst-Free Multicomponent Synthesis

The synthesis of highly functionalized 3,4-EWG-substituted pyrroles can be achieved via a sequential one-pot, three-component enamine-azoene annulation[5].

  • Reagent Assembly: Combine the primary aliphatic amine (1.0 eq), active methylene compound (1.0 eq), and 1,2-diaza-1,3-diene (DD) (1.2 eq) in a reaction vessel.

  • Solvent-Free Reaction: Stir the mixture at room temperature without the addition of any solvent or metal catalyst.

    • Expertise & Causality: Why solvent-free? Eliminating the solvent is not merely a "green chemistry" choice; it fundamentally alters the reaction kinetics. By removing the solvent, the local concentration of the enamine and DD intermediates is maximized. This high localized concentration overcomes the entropic barrier of the termolecular transition state, rapidly driving the Knoevenagel condensation and intramolecular cyclization forward before the sensitive azoene intermediates can degrade.

  • Isolation: Purify the resulting polysubstituted pyrrole via direct crystallization or flash chromatography.

Protocol B: In Vitro Cell Viability & Target Validation

To evaluate the biological efficacy of the synthesized compounds (e.g., TCCP), a strictly controlled MTT assay coupled with Western Blotting is required[2].

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) in 96-well plates and incubate for 24 hours to allow for complete adherence.

  • Compound Treatment: Treat the cells with varying concentrations (0.1 - 50 µM) of the pyrrole dicarboxylate.

  • Strict 24-Hour Incubation: Incubate the treated cells for exactly 24 hours.

    • Expertise & Causality: This specific 24-hour temporal window is critical. Pyrrole dicarboxylates must traverse the lipophilic cell membrane, localize to the cytoplasm, and physically interact with intracellular targets like HSF-1. A shorter incubation fails to capture the downstream depletion of target proteins (HSP90), leading to false-negative viability readings.

  • Self-Validation Check (Western Blot): The protocol validates itself through a Structure-Activity Relationship (SAR) feedback loop. If the Western Blot fails to show HSP90 depletion despite a positive (cytotoxic) MTT result, the system flags off-target toxicity, prompting an immediate structural redesign of the pyrrole core.

Workflow S1 1. Multicomponent Synthesis S2 2. Purification (NMR, MS) S1->S2 Yield Optimization S3 3. In Vitro Screening (MTT) S2->S3 Purity >98% S3->S1 SAR Feedback Loop S4 4. Target Validation S3->S4 IC50 < 10 µM

Fig 2: Self-validating workflow for synthesizing and screening pyrrole dicarboxylates.

Conclusion

While dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate remains an indispensable synthetic precursor, the true therapeutic potential of the pyrrole-3,4-dicarboxylate scaffold is unlocked through strategic functionalization. By substituting the ester chains and modifying the N-alkyl/aryl groups, researchers can transition from simple building blocks to potent, targeted inhibitors of critical oncological and inflammatory pathways.

References

  • Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation Source: The Journal of Organic Chemistry - ACS Publications URL:5

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones Source: PMC / NIH URL:3

  • A pyrrole-based natural small molecule mitigates HSP90 expression in MDA-MB-231 cells and inhibits tumor angiogenesis in mice by inactivating HSF-1 Source: PMC / NIH URL:2

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents Source: PMC / NIH URL:4

  • Ethyl 1-acetyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate / Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate Source: BLD Pharm URL:1

Sources

Comparative

comparing synthesis routes for dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

The 1,2,3,4-tetrasubstituted pyrrole core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including potassium-competitive acid blockers (P-CABs) lik...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrasubstituted pyrrole core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including potassium-competitive acid blockers (P-CABs) like TAK-438 and various calcium channel activators[1]. However, synthesizing highly substituted, asymmetric pyrroles like dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate presents a significant synthetic challenge. Classical condensation methods (such as the Paal-Knorr synthesis) often suffer from poor regiocontrol and require harsh dehydrating conditions that are incompatible with sensitive functional groups.

To achieve absolute regiocontrol and high atom economy, industry-standard approaches rely on 1,3-dipolar cycloadditions . This guide objectively compares the two most robust, self-validating methodologies for synthesizing this specific pyrrole: the Azomethine Ylide Desilylation Route and the Münchnone Mesoionic Route .

Mechanistic Pathway Visualization

SynthesisRoutes cluster_A Route A: Azomethine Ylide cluster_B Route B: Münchnone Target Dimethyl 1-methyl-2-phenyl-1H- pyrrole-3,4-dicarboxylate Imidoate Ethyl N-methylbenzene- carboximidoate + TMS-OTf Ylide Non-stabilized Azomethine Ylide Imidoate->Ylide CsF, DME, 25°C Pyrroline Pyrroline Cycloadduct Ylide->Pyrroline DMAD[3+2] Pyrroline->Target - EtOH (Aromatization) Hippuric N-Methylhippuric acid Munch Münchnone (1,3-oxazolium-5-olate) Hippuric->Munch DCC or Ac2O Bicyclic Bicyclic Adduct Munch->Bicyclic DMAD[3+2] Bicyclic->Target - CO2 (Spontaneous)

1,3-Dipolar cycloaddition pathways for dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate.

Route A: The Azomethine Ylide Desilylation Approach

Expertise & Causality: Generating non-stabilized azomethine ylides traditionally requires the thermal ring-opening of aziridines at elevated temperatures. The desilylation approach bypasses this kinetic barrier. By alkylating an imidoate with a trimethylsilyl (TMS) reagent, an intermediate iminium salt is formed. The specific affinity of fluoride (from CsF) for silicon triggers the cleavage of the C-Si bond, releasing a carbanion adjacent to the nitrogen and generating the reactive ylide at room temperature[2]. When this ylide reacts with the dipolarophile dimethyl acetylenedicarboxylate (DMAD), a pyrroline intermediate is formed. The brilliance of this specific route lies in the pre-installed ethoxy group from the starting imidoate: it acts as a built-in leaving group, driving the system to irreversibly eliminate ethanol and achieve full aromaticity[2].

Self-Validating Experimental Protocol:

  • Iminium Salt Formation: In an oven-dried flask under N₂, dissolve ethyl N-methylbenzenecarboximidoate (434 mg, 2.66 mmol) in anhydrous dimethoxyethane (DME, 20 mL). Add (trimethylsilyl)methyl trifluoromethanesulfonate (790 mg, 4.2 mmol) dropwise.

    • In-Process Check: Stir for 4 hours at 25 °C. An aliquot analyzed via crude ¹H-NMR will show a distinct downfield shift of the N-methyl protons, confirming iminium salt formation.

  • Ylide Generation & Cycloaddition: To the stirring mixture, add DMAD (470 mg, 3.30 mmol) followed by anhydrous cesium fluoride (CsF, 500 mg, 5.9 mmol).

    • In-Process Check: A mild exotherm will be observed as the highly reactive ylide is generated and immediately trapped by DMAD.

  • Aromatization: Stir the mixture for 12 hours at 25 °C.

    • In-Process Check: Monitor via TLC (Hexanes/EtOAc). The appearance of a highly UV-active, fluorescent spot indicates the successful elimination of ethanol and formation of the conjugated pyrrole.

  • Workup: Filter the suspension to remove insoluble inorganic salts (CsOTf, CsF). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the target pyrrole (96% yield)[2].

Route B: The Münchnone (Mesoionic) Cycloaddition Approach

Expertise & Causality: Münchnones (1,3-oxazolium-5-olates) are mesoionic heterocycles that function as highly effective masked 1,3-dipoles. In this route, N-methylhippuric acid (N-benzoyl-N-methylglycine) is dehydrated using N,N'-dicyclohexylcarbodiimide (DCC) to form the mesoionic ring[3]. The [3+2] cycloaddition of the Münchnone with DMAD yields a highly strained 7-oxa-bicyclo[2.2.1]heptadiene intermediate. The massive thermodynamic payoff of forming a stable aromatic pyrrole, coupled with the entropic gain of extruding a gas, drives the spontaneous cycloreversion and loss of carbon dioxide (CO₂)[3]. This eliminates the need for the secondary oxidative steps often required in traditional pyrrole syntheses.

Self-Validating Experimental Protocol:

  • Münchnone Generation: In a round-bottom flask, suspend N-methylhippuric acid (515 mg, 2.66 mmol) and DMAD (454 mg, 3.20 mmol) in anhydrous chloroform (20 mL).

  • Cyclodehydration: Add DCC (548 mg, 2.66 mmol) in one portion.

    • In-Process Check: The reaction mixture will rapidly become heterogeneous as dicyclohexylurea (DCU) precipitates. Simultaneously, macroscopic gas evolution (CO₂ bubbling) will be observed, confirming the successful cycloaddition and subsequent decarboxylation.

  • Completion: Stir at 20 °C for 12 hours.

    • In-Process Check: The complete cessation of CO₂ bubbling serves as a reliable visual indicator that the thermodynamic sink has been reached and the reaction is complete.

  • Workup: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the pad with additional chloroform, concentrate the filtrate, and purify via column chromatography to afford the target pyrrole (~88% yield)[3].

Quantitative Performance Comparison

To assist process chemists and drug development professionals in selecting the optimal route, the quantitative and operational metrics of both pathways are summarized below:

ParameterRoute A: Azomethine Ylide DesilylationRoute B: Münchnone Cycloaddition
Dipole Precursor Ethyl N-methylbenzenecarboximidoateN-Methylhippuric acid
Activating Agent TMS-methyl triflate & CsFDCC (or Acetic Anhydride)
Dipolarophile Dimethyl acetylenedicarboxylate (DMAD)Dimethyl acetylenedicarboxylate (DMAD)
Aromatization Driver Elimination of EthanolExtrusion of CO₂ gas
Reaction Temperature 25 °C20 °C (up to 60 °C if Ac₂O is used)
Reaction Time 4 h (activation) + 12 h (cycloaddition)12 h (one-pot)
Typical Yield 96%85–90%
Scalability & Safety Low (Requires moisture-sensitive, expensive TMS-OTf)High (Utilizes bench-stable, cost-effective reagents)
Atom Economy Poor (Generates heavy triflate and silicon waste)Moderate (Generates DCU or AcOH waste)

Strategic Recommendations

  • For Discovery Chemistry & Late-Stage Functionalization: Route A is superior when working on a milligram scale where maximizing yield is paramount. The strictly room-temperature conditions protect delicate functional groups that might otherwise degrade.

  • For Process Chemistry & Scale-Up: Route B is the definitive choice. N-methylhippuric acid is a cheap, bench-stable starting material. The reaction avoids highly reactive triflating agents, and the thermodynamic driving force of CO₂ extrusion ensures robust, reproducible conversions on a multi-gram to kilogram scale.

References

  • Product Class 11: Azomethine Ylides. Science of Synthesis. Thieme Connect.
  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry.
  • Diverse Reactivities of Acetylenic Iminium Salts Toward 1,3-Oxazolium-5-olates (Münchnones).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

As a Senior Application Scientist, I recognize that handling novel or specialized research chemicals requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized research chemicals requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's properties and a proactive, self-validating approach to risk mitigation.

When working with Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (CAS: 19611-52-0) [1], laboratory personnel must adhere to the American Chemical Society's (ACS) "RAMP" framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies[2]. This guide provides a comprehensive, step-by-step operational and logistical plan to ensure absolute safety and compliance during the handling and disposal of this specific pyrrole derivative.

Chemical Profile & Hazard Assessment

Pyrrole derivatives, particularly those with lipophilic phenyl and methyl substitutions, readily interact with biological membranes. While Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a stable solid under standard conditions, its fine particulate nature presents distinct exposure routes. Based on structurally analogous pyrrole carboxylates, we must treat this compound as a multi-route irritant[3].

Quantitative Data & Hazard Summary
Property / Hazard ClassSpecification / GHS ClassificationMechanistic Causality & Risk
Chemical Name Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylateN/A
CAS Number 19611-52-0[1]N/A
Physical State Solid (Powder/Crystalline)Fine powders are easily aerosolized during transfer, creating inhalation risks.
Oral Toxicity Acute Tox. 4 (H302)Harmful if swallowed; systemic toxicity risk via accidental ingestion[3].
Dermal Hazard Skin Irrit. 2 (H315)Lipophilic structure allows interaction with the stratum corneum, causing localized inflammation[3].
Ocular Hazard Eye Irrit. 2 (H319)Particulates can cause severe mechanical and chemical micro-abrasions to the cornea[3].
Respiratory Hazard STOT SE 3 (H335)Inhalation of dust irritates the respiratory tract mucous membranes[3].

Core Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4], PPE serves as the critical final barrier against chemical exposure. The following matrix details the required equipment and the scientific rationale behind each selection.

PPE CategoryRequired SpecificationCausality & Validation Protocol
Hand Protection Double Nitrile Gloves (Minimum 4-5 mil thickness)Why: Pyrroles are lipophilic organic compounds that can permeate standard latex. Nitrile provides a superior chemical barrier[4][5].Validation: Perform a visual inspection and an air-inflation test prior to donning to ensure zero micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 Compliant)Why: Safety glasses with side shields are insufficient against aerosolized fine powders. Indirectly vented goggles provide a complete orbital seal[5][6].Validation: Ensure the Z87.1 stamp is visible on the frame[6].
Body Protection Flame-Resistant (FR) Lab Coat , Long Pants, Closed-Toe ShoesWhy: Prevents dermal contact. An FR coat is mandated because this compound is frequently dissolved in highly flammable organic solvents (e.g., Ethyl Acetate, DCM) during downstream assays[5].Validation: Ensure cuffs are fully extended over the inner glove layer.
Respiratory N95 or Half-Mask Particulate Respirator (Conditional)Why: Required only if weighing/handling bulk powder outside of a certified chemical fume hood[5][7].Validation: Must pass an OSHA-mandated fit test prior to use[4].

Operational Workflow: Step-by-Step Methodology

To guarantee trustworthiness and safety, every protocol must be a self-validating system. Follow this methodology precisely when handling the compound.

Phase 1: Pre-Operational Setup
  • Validate Engineering Controls: Turn on the chemical fume hood. Validate the inward airflow (face velocity should be between 80–120 feet per minute) by checking the digital monitor or performing a visual "Kimwipe flutter test" at the sash opening[8].

  • Workspace Preparation: Line the hood working surface with a disposable, absorbent bench pad (polyethylene side down) to contain potential micro-spills.

  • Don PPE: Equip FR lab coat, ANSI Z87.1 goggles, and double nitrile gloves[5][6].

Phase 2: Handling and Transfer
  • Static Mitigation: Fine powders are prone to static cling. Use an anti-static gun (Zerostat) on the weighing spatula and receiving vessel to prevent the powder from aerosolizing or adhering to the sides of the container.

  • Weighing: Open the chemical vial only inside the fume hood[9]. Use a micro-spatula to transfer the Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate into a pre-tared glass vial.

  • Solubilization: If creating a stock solution, slowly add the designated organic solvent directly into the receiving vial within the hood. Cap the vial tightly before vortexing.

Phase 3: Post-Operational Decontamination
  • Tool Decontamination: Rinse all spatulas and reusable glassware with a compatible solvent (e.g., acetone or ethanol) into a designated hazardous waste container before removing them from the hood.

  • Doffing: Remove the outer layer of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves and wash hands thoroughly with soap and water[6].

Operational Safety Workflow Diagram

SafetyWorkflow N1 1. Risk Assessment (ACS RAMP Framework) N2 2. Validate Engineering Controls (Fume Hood > 80 fpm) N1->N2 N3 3. Don Specialized PPE (Double Nitrile, Z87.1 Goggles) N2->N3 N4 4. Material Handling (Anti-static Transfer in Hood) N3->N4 N5 5. Decontamination (Solvent Wash & Doffing) N4->N5 N6 6. Hazardous Waste Disposal (Segregated Bins) N5->N6

Caption: Step-by-step operational workflow for safely handling hazardous pyrrole derivatives.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. The National Research Council's Prudent Practices in the Laboratory dictates that spill response must be immediate and methodical[9][10].

Spill Containment Protocol
  • For Solid Spills (Powder): Do not dry sweep, as this will aerosolize the irritant dust[7]. Lightly dampen the spilled powder with a wet paper towel (using water or a low-volatility solvent) to bind the particulates. Carefully scoop the dampened mass using a non-sparking tool and place it into a sealable hazardous waste bag.

  • For Liquid Spills (Dissolved Compound): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Allow total absorption, then sweep into a compatible chemical waste container.

  • Surface Neutralization: Wash the affected area with soap and water or wipe down with 70% ethanol to remove lipophilic residue.

Disposal Plan

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate must never be flushed down the sink or disposed of in standard municipal trash[10].

  • Solid Waste: Place empty vials, contaminated bench pads, and doffed gloves into a clearly labeled "Solid Organic Hazardous Waste" container.

  • Liquid Waste: Collect any solvent washings or stock solution remnants in a compatible, high-density polyethylene (HDPE) "Halogenated/Non-Halogenated Organic Waste" carboy (depending on the solvent used).

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for professional incineration by a licensed chemical waste contractor.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC / NIH, 2025. Available at:[Link]

  • NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU EHS. Available at:[Link]

  • American Chemical Society. "Safety - The 'RAMP' Principles for Safety." ACS Guidelines. Available at: [Link]

  • American Chemical Society. "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Guidelines. Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager, 2009. Available at:[Link]

  • University of South Carolina. "Personal Protective Equipment (PPE) Training." SC.edu. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications. Available at: [Link]

Sources

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